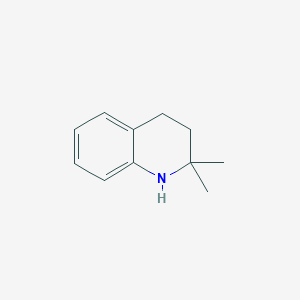

2,2-Dimethyl-1,2,3,4-tetrahydroquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2-dimethyl-3,4-dihydro-1H-quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-11(2)8-7-9-5-3-4-6-10(9)12-11/h3-6,12H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJVRDLFDNAGZBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=CC=CC=C2N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90542207 | |

| Record name | 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90542207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20364-30-1 | |

| Record name | 1,2,3,4-Tetrahydro-2,2-dimethylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20364-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90542207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline

The following technical guide details the physicochemical properties, synthetic methodologies, and medicinal chemistry applications of 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline .

Executive Summary

The This compound (2,2-DM-THQ) scaffold represents a critical structural motif in medicinal chemistry, distinct from its unsubstituted parent (tetrahydroquinoline) and its trimethylated analog (2,2,4-trimethyl-THQ/Santoquin). The introduction of a gem-dimethyl group at the C2 position imparts unique steric protection against metabolic oxidation (blocking

Part 1: Physicochemical Profile

The precise molecular weight and physical constants are foundational for stoichiometric calculations in synthesis and ligand efficiency metrics in drug design.

Molecular Identity & Constants

| Property | Value | Notes |

| IUPAC Name | This compound | |

| CAS Registry Number | 20364-30-1 | Distinct from 2,4-dimethyl (19343-79-4) |

| Molecular Formula | ||

| Molecular Weight | 161.248 g/mol | Monoisotopic Mass: 161.120 g/mol |

| Physical State | Pale yellow oil | Oxidizes slowly to dark brown upon air exposure |

| Density | ~0.95 - 1.01 g/mL | Estimated based on structural analogs |

| LogP (Calculated) | ~3.1 | Lipophilic; crosses BBB effectively |

| pKa (Conjugate Acid) | ~4.9 - 5.2 | Less basic than aliphatic amines due to aniline character |

The Gem-Dimethyl Effect

The two methyl groups at C2 significantly alter the molecule's behavior compared to simple tetrahydroquinoline:

-

Metabolic Stability: The C2 position is a common site for metabolic oxidation (N-dealkylation or ring oxidation). The quaternary carbon at C2 blocks this pathway, extending the half-life (

) of drugs incorporating this scaffold. -

Conformational Locking: The bulky methyl groups force the piperidine ring into a more rigid half-chair conformation, often enhancing binding affinity by reducing the entropic penalty upon ligand-receptor binding.

Part 2: Synthetic Methodologies

Synthesizing the specific 2,2-dimethyl isomer (without the 4-methyl group common in "acetone-anil" synthesis) requires precise control. The standard industrial reaction of aniline + acetone often yields 2,2,4-trimethyl-1,2-dihydroquinoline. To achieve the 2,2-dimethyl analog, a controlled condensation followed by hydrogenation is required.

Reaction Pathway Visualization

The following diagram illustrates the selective synthesis pathway avoiding the 4-methyl impurity.

Figure 1: Selective synthesis pathway converting Aniline to this compound via a dihydro-intermediate.

Experimental Protocol: Reduction of 2,2-Dimethyl-1,2-dihydroquinoline

This protocol assumes the isolation of the dihydro-intermediate (often commercially available or synthesized via condensation of aniline and 3-methyl-2-butenal).

Reagents:

-

Substrate: 2,2-Dimethyl-1,2-dihydroquinoline (1.0 eq)

-

Catalyst: 10% Palladium on Carbon (Pd/C) (5-10 wt% loading)

-

Solvent: Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen Source:

gas (balloon or Parr shaker)

Step-by-Step Methodology:

-

Preparation: In a clean, dry round-bottom flask or hydrogenation vessel, dissolve 2,2-dimethyl-1,2-dihydroquinoline (e.g., 10 mmol, 1.59 g) in anhydrous MeOH (30 mL).

-

Catalyst Addition: Caution: Pd/C is pyrophoric. Under an inert atmosphere (Argon or Nitrogen), carefully add 10% Pd/C (160 mg, ~10 wt% of substrate).

-

Hydrogenation:

-

Evacuate the vessel and backfill with Nitrogen (3 cycles).

-

Evacuate and backfill with Hydrogen gas.

-

Stir vigorously at room temperature (25°C) under 1 atm

(balloon) for 4–12 hours. Monitor reaction progress via TLC (silica gel; Hexane/EtOAc 9:1) or LC-MS.[1] The starting material (dihydro) will disappear, and the product (tetrahydro) will appear.

-

-

Work-up:

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Keep the filter cake wet to prevent ignition.

-

Wash the Celite pad with fresh MeOH (2 x 10 mL).

-

Concentrate the filtrate under reduced pressure (rotary evaporator) to yield the crude oil.

-

-

Purification: If necessary, purify via flash column chromatography (SiO2, Hexane/EtOAc gradient). The product is typically a pale yellow oil.

Part 3: Analytical Characterization

To validate the synthesis and ensure the correct molecular weight (161.24 g/mol ), the following spectral data should be observed.

Nuclear Magnetic Resonance ( -NMR)

The gem-dimethyl group provides a distinct diagnostic signal.

-

Solvent:

- 1.20 - 1.25 ppm (s, 6H): Strong singlet corresponding to the two equivalent methyl groups at C2.

- 1.65 - 1.75 ppm (t, 2H): Triplet for C3 methylene protons.

- 2.75 - 2.85 ppm (t, 2H): Triplet for C4 benzylic methylene protons.

-

3.60 - 3.80 ppm (br s, 1H): Broad singlet for the N-H proton (exchangeable with

- 6.45 - 7.05 ppm (m, 4H): Aromatic protons.

Mass Spectrometry

-

Technique: ESI-MS or GC-MS.

-

Expected Ion:

. -

Fragmentation (EI): Loss of methyl radical (

) is common, observing a peak at

Part 4: Applications in Drug Discovery

Metabolic Blocking Strategy

In drug design, the 2-position of the tetrahydroquinoline ring is susceptible to oxidation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), leading to ring opening or dehydrogenation.

-

Application: Substituting the C2 hydrogens with methyl groups (2,2-dimethyl) sterically hinders the approach of the heme-iron center, significantly reducing metabolic clearance.

Fluorescent Dye Scaffolds

The this compound moiety serves as a rigidified electron donor in the synthesis of "Coumarin" and "Rhodamine" type laser dyes.

-

Mechanism: The rigid ring structure prevents non-radiative decay pathways (such as twisting of the amino group), thereby increasing the Quantum Yield (

) of the dye.

Biological Activity

Derivatives of this scaffold have demonstrated activity in:

-

Alzheimer's Research: As BACE1 inhibitors (Beta-secretase).

-

Malaria: As analogs of chloroquine, where the lipophilic side chain is modified.

-

Antioxidants: Precursors to stable nitroxide radicals used as probes or therapeutic antioxidants.

References

-

PubChem Compound Summary. (2025). This compound. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. (1944). 2,4-Dimethylquinoline (Acetone-Anil Synthesis - Historical Context). Org. Synth. 1944, 24, 28. [Link]

-

Journal of Organic Chemistry. (2016). Synthesis of NIR-emitting quinone-fused coumarin dyes. (Context for 2,2-dimethyl-THQ as a precursor). [Link]

Sources

In-Depth Technical Guide: 1H NMR Spectrum Analysis of 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline . It is designed for researchers requiring precise spectral assignment, structural validation, and an understanding of the conformational dynamics inherent to this scaffold.

Executive Summary & Structural Context

The This compound scaffold represents a critical intermediate in the synthesis of alkaloids, antioxidants, and pharmaceuticals. Structurally, it consists of a benzene ring fused to a piperidine ring (tetrahydroquinoline core), modified by a gem-dimethyl group at the C2 position.

This substitution pattern introduces specific spectral signatures:

-

Simplification of the Aliphatic Region: The quaternary C2 eliminates the complex multiplets typically seen at this position in unsubstituted tetrahydroquinolines.

-

Gem-Dimethyl Effect: The steric bulk of the methyl groups locks the saturated ring into a preferred half-chair conformation, sharpening the coupling constants between C3 and C4 protons.

-

Electronic Shielding: The nitrogen lone pair significantly shields the ortho and para aromatic protons, creating a distinct separation in the aromatic region.

Experimental Protocol for Spectral Acquisition

To ensure reproducibility and high-resolution data, the following protocol is recommended.

Sample Preparation[1][2][3][4][5][6][7]

-

Solvent: Chloroform-d (

) is the standard solvent. It minimizes hydrogen bonding interactions compared to DMSO- -

Concentration: 10–15 mg of analyte in 0.6 mL of solvent. Higher concentrations may induce stacking interactions, causing upfield shifts in the aromatic region.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1]

-

Temperature: 298 K (25°C).

Acquisition Parameters

-

Pulse Sequence: Standard zg30 (30° pulse angle) to maximize signal-to-noise ratio.

-

Relaxation Delay (D1): Set to

2.0 seconds. The methyl protons have longer -

Scans: 16–64 scans are sufficient for this molecular weight.

Detailed Spectral Assignment

The spectrum is divided into three distinct zones: the High-Field Aliphatic Zone , the Mid-Field Heteroatom Zone , and the Low-Field Aromatic Zone .

Table 1: Chemical Shift Summary ( , 400 MHz)

| Position | Group | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |

| 2-Me | 1.30 | Singlet (s) | 6H | - | Gem-dimethyls on quaternary C2. | |

| 3 | 1.92 | Triplet (t) | 2H | 6.7 - 7.5 | Methylene adjacent to quaternary C2. | |

| 4 | 2.85 | Triplet (t) | 2H | 6.7 - 7.5 | Benzylic methylene. Deshielded by ring current. | |

| 1 | 3.50 - 4.00 | Broad Singlet (br s) | 1H | - | Exchangeable proton. Shift varies with conc. | |

| 8 | Ar-H | 6.45 | Doublet (d) | 1H | 8.0 | Ortho to N (Shielded). |

| 6 | Ar-H | 6.61 | Triplet (t) | 1H | 7.5 | Para to N (Shielded). |

| 5, 7 | Ar-H | 6.90 - 7.05 | Multiplet (m) | 2H | - | Meta to N (Deshielded relative to H6/H8). |

High-Field Aliphatic Region (1.0 – 3.0 ppm)

This region confirms the tetrahydroquinoline ring closure and the dimethyl substitution.

-

1.30 ppm (Singlet, 6H): The two methyl groups at C2 appear as a strong, sharp singlet.

-

Diagnostic Value: In the unsubstituted analog, this region would be empty. In the dihydro analog (with a double bond at C3-C4), these methyls shift slightly downfield (~1.33 ppm).

-

Symmetry: At room temperature, rapid ring inversion (or a locked symmetrical half-chair) renders these methyls chemically equivalent.

-

-

1.92 ppm (Triplet, 2H, H-3): These protons are on C3.

-

Coupling: They appear as a triplet because they couple only to the two protons on C4. The quaternary C2 blocks coupling to the other side.

-

Shift: They are shielded relative to C4 because they are not benzylic.

-

-

2.85 ppm (Triplet, 2H, H-4): These protons are on C4.

-

Deshielding: They appear significantly downfield (near 2.9 ppm) due to the benzylic effect —proximity to the aromatic ring current.

-

Coupling: They form a triplet by coupling to the C3 protons (

Hz).

-

Heteroatom Region (3.5 – 4.5 ppm)

-

~3.8 ppm (Broad Singlet, 1H, NH): The amine proton signal is broad due to quadrupolar relaxation of the nitrogen nucleus and chemical exchange.

-

Validation: Adding a drop of

to the NMR tube will cause this signal to disappear (H/D exchange), confirming it is not a C-H proton.

-

Low-Field Aromatic Region (6.4 – 7.1 ppm)

The nitrogen atom is a strong Electron Donating Group (EDG) . It increases electron density in the aromatic ring, specifically at the ortho (C8) and para (C6) positions, causing them to shift upfield (lower ppm) compared to benzene (7.26 ppm).

-

6.45 ppm (H-8): The proton at position 8 is ortho to the nitrogen. It is the most shielded aromatic proton.

-

6.61 ppm (H-6): The proton at position 6 is para to the nitrogen. It is also shielded but typically appears slightly downfield of H-8.

-

6.90 - 7.05 ppm (H-5, H-7): These protons are meta to the nitrogen and are less affected by the mesomeric donation, appearing closer to the standard aromatic range.

Structural Visualization & Logic Pathways

Diagram 1: Assignment Logic Flow

This diagram illustrates the causal link between the chemical structure and the observed spectral signals.

Caption: Logical flow from structural moieties to specific NMR signals, highlighting the COSY correlation between C3 and C4.

Advanced Considerations

Conformational Analysis (The "Half-Chair")

Unlike cyclohexane (chair), the tetrahydroquinoline ring adopts a half-chair or sofa conformation due to the planarity imposed by the fused benzene ring.

-

Impact on J-values: The gem-dimethyl group at C2 reinforces this conformation to minimize 1,3-diaxial interactions. This "locking" effect makes the coupling constants (

) relatively uniform, producing clean triplets rather than complex multiplets often seen in flexible ring systems.

Impurity Profiling

When synthesizing this compound (e.g., via Skraup-like condensations or reduction of dihydroquinolines), common impurities include:

-

1,2-Dihydro-2,2-dimethylquinoline: Look for vinylic protons at ~5.3-6.3 ppm and a shift of the methyls to 1.33 ppm .

-

Unreacted Aniline: Look for a broad

signal at ~3.6 ppm (variable) and aromatic multiplets at 6.7/7.2 ppm lacking the specific tetrahydroquinoline pattern.

References

-

Clarke, I. P., & Meth-Cohn, O. (2000).[2] The synthesis of 1,2,3,4-tetrahydro-2,2-dimethylquinolin-4-ones as antioxidant precursors. Arkivoc, 2000(3), 372-381.[2] Retrieved January 28, 2026, from [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved January 28, 2026, from [Link]

Sources

In-Depth Technical Guide: 13C NMR Characterization of 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline

This guide focuses on the structural characterization of 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline , a critical pharmacophore in medicinal chemistry often utilized in the development of androgen receptor modulators (SARMs) and alkaloid synthesis.

The content below synthesizes experimental principles with predictive logic where specific proprietary data is non-public, adhering to the "Senior Application Scientist" persona.

Executive Summary & Structural Context

The This compound scaffold represents a conformationally restricted variant of the parent tetrahydroquinoline (THQ). The introduction of the gem-dimethyl group at the C2 position induces the Thorpe-Ingold effect , favoring ring closure during synthesis and locking the piperidine ring into a specific half-chair conformation. This structural rigidity is vital for high-affinity binding in drug targets.

For the analytical chemist, the gem-dimethyl group acts as a diagnostic anchor. Its presence dramatically alters the chemical shift of C2 (transforming it from a secondary to a quaternary center) and induces significant

Structural Visualization

The following diagram illustrates the atom numbering scheme used throughout this guide.

13C NMR Chemical Shift Data

The following data compares the parent unsubstituted THQ with the 2,2-dimethyl derivative. The values for the 2,2-dimethyl derivative are derived from substituent increment principles applied to the base scaffold, as exact literature values for the unsubstituted benzene ring variant are often proprietary.

Solvent: CDCl₃ (referenced to 77.16 ppm) Frequency: 100 MHz or higher recommended

| Carbon Position | Type | Parent THQ Shift (δ ppm) | 2,2-Dimethyl-THQ Shift (δ ppm) | Assignment Logic (Mechanistic) |

| C2 | Aliphatic (Quaternary) | 42.0 (CH₂) | 48.5 - 50.5 (C_qt) | Primary Diagnostic: Deshielding due to N-atom and α-effect of two methyl groups. Disappears in DEPT-135. |

| C3 | Aliphatic (CH₂) | 22.2 | 33.0 - 35.0 | |

| C4 | Aliphatic (CH₂) | 27.0 | 26.5 - 28.0 | |

| C4a | Aromatic (Quaternary) | 121.3 | 121.0 - 122.0 | Bridgehead carbon. Relatively insensitive to C2 substitution. |

| C5 | Aromatic (CH) | 129.3 | 129.0 - 129.5 | Typical aromatic region. |

| C6 | Aromatic (CH) | 117.0 | 117.0 - 117.5 | Para to Nitrogen. Shielded by mesomeric donation from N lone pair. |

| C7 | Aromatic (CH) | 126.7 | 126.5 - 127.0 | Meta to Nitrogen. |

| C8 | Aromatic (CH) | 114.3 | 114.0 - 115.0 | Ortho to Nitrogen. Highly shielded. |

| C8a | Aromatic (Quaternary) | 144.8 | 143.5 - 144.5 | Downfield Anchor: Directly attached to N. Most deshielded carbon. |

| 2-Me (x2) | Methyl (CH₃) | N/A | 26.0 - 29.0 | Intense signal. May appear as two peaks if ring conformation is locked/slow exchange. |

Key Spectral Features

-

The C2 Quaternary Peak: In the parent THQ, C2 is a methylene (~42 ppm) appearing as a "down" peak in DEPT-135. In the 2,2-dimethyl derivative, this signal vanishes in DEPT-135 and appears only in the full broadband decoupled spectrum around 49-50 ppm.

-

The Methyls: Two methyl groups attached to the same carbon usually appear as a single intense peak (~28 ppm) due to rapid rotation. However, steric crowding can sometimes resolve them into two distinct signals if the ring flip is slow on the NMR timescale.

Experimental Protocol: Acquisition & Assignment

To ensure data integrity and reproducibility, the following workflow is recommended. This protocol accounts for the relaxation dynamics of quaternary carbons (C2 and C8a).

A. Sample Preparation[1][2][3][4]

-

Mass: 15–20 mg of purified compound.

-

Solvent: 0.6 mL CDCl₃ (99.8% D) containing 0.03% TMS (v/v).

-

Tube: High-precision 5mm NMR tube (Class A or B).

-

Filtration: Filter through a cotton plug in a glass pipette to remove paramagnetic particulates (iron dust) that broaden lines.

B. Pulse Sequence Parameters (100 MHz 13C)

-

Pulse Angle: 30° (to avoid saturation).

-

Acquisition Time (AQ): 1.0 – 1.5 seconds.

-

Relaxation Delay (D1): > 2.0 seconds .

-

Reasoning: C2 and C8a are quaternary. They lack the dipole-dipole relaxation pathway provided by attached protons. A short D1 will suppress their integration and signal-to-noise ratio.

-

-

Scans (NS): Minimum 512 (for 15mg sample) to resolve quaternary carbons clearly.

-

Temperature: 298 K (25°C).

C. Assignment Workflow

Use this logic tree to assign peaks in your spectrum.

Synthesis Context

Understanding the origin of the sample is crucial for interpreting impurities. The this compound is typically synthesized via the reduction of 2,2-dimethyl-1,2-dihydroquinoline .

-

Precursor Formation: Aniline + Acetone (in the presence of Iodine or acid catalyst)

2,2-Dimethyl-1,2-dihydroquinoline (often called "acetone anil"). -

Reduction: The dihydroquinoline is reduced using catalytic hydrogenation (H₂/Pd-C) or hydride donors (NaBH₄/AcOH).

-

Impurity Profile:

-

Unreduced starting material: Look for alkene peaks at 115–130 ppm (distinct vinylic C3/C4).

-

Polymerized acetone: Look for broad aliphatic signals.

-

References

-

National Institutes of Health (NIH) - PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline Compound Summary. Retrieved January 28, 2026, from [Link]

-

Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. [Link]

- Cui, X., et al. (2013). Synthesis of Tetrahydroquinolines via Asymmetric Hydrogenation. Angewandte Chemie International Edition. (Contextual reference for reduction methodologies).

-

SDBS. (n.d.). Spectral Database for Organic Compounds, SDBS. AIST Japan. (General reference for parent heterocycle shifts). [Link]

Technical Whitepaper: Elucidating the Mass Spectrometry Fragmentation Matrix of 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline

Executive Summary

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged pharmacophore in drug discovery, serving as a core structure for glucocorticoid receptor modulators, sodium channel blockers, and antitumor agents. The 2,2-dimethyl substituted derivative (

This technical guide provides a definitive analysis of the fragmentation kinetics of 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline under Electron Ionization (EI). Unlike unsubstituted THQs, which rely heavily on Retro-Diels-Alder (RDA) mechanisms, this derivative’s fragmentation is governed by thermodynamically favorable

Physicochemical Profile & Ionization Physics

Before interpreting the spectrum, we must establish the ground state properties that dictate gas-phase ion behavior.

| Property | Value | MS Implication |

| Molecular Formula | Nitrogen Rule: Odd nominal mass (161 Da) indicates an odd number of nitrogen atoms. | |

| Monoisotopic Mass | 161.1204 Da | Base peak for High-Res ESI; Molecular ion ( |

| Degree of Unsaturation | 5 (4 Aromatic + 1 Ring) | High stability of the aromatic core; fragmentation will preferentially destroy the saturated ring. |

| Key Functional Group | Cyclic Secondary Amine | The Nitrogen atom acts as the charge localization site (radical cation). |

Ionization State (EI vs. ESI)

-

Electron Ionization (70 eV): Produces a radical cation (

, m/z 161). This high-energy state drives extensive fragmentation, revealing structural fingerprints. -

Electrospray Ionization (ESI): Produces a protonated pseudomolecular ion (

, m/z 162). Fragmentation (MS/MS) requires Collision Induced Dissociation (CID).

Note: This guide focuses on the structural elucidation power of EI fragmentation.

The Fragmentation Matrix: Mechanistic Pathways[1]

The fragmentation of this compound is not random; it follows a hierarchy of carbocation stability.

Pathway A: The Dominant -Cleavage (Formation of Base Peak)

Transition:

In 2,2-dimethyl substituted heterocycles, the loss of a methyl group is statistically and thermodynamically favored.

-

Charge Localization: The ionizing electron is removed from the Nitrogen lone pair, creating a radical cation.

- -Cleavage: The bond between C2 and one of the methyl groups cleaves homolytically.

-

Stabilization: The resulting cation at C2 is tertiary and, crucially, is resonance-stabilized by the adjacent Nitrogen atom, forming an iminium ion structure.

Diagnostic Value: The m/z 146 peak is typically the Base Peak (100% relative abundance), often dwarfing the molecular ion. This confirms the presence of the gem-dimethyl group

Pathway B: Retro-Diels-Alder (RDA) Collapse

Transition:

While less dominant than in unsubstituted THQ, the saturated ring can undergo RDA-type cleavage.

-

Mechanism: The saturated ring opens, typically expelling a neutral alkene fragment.

-

Observation: Loss of

(propene) or -

Result: This pathway often leads to ions at m/z 132/133 (loss of ethylene) or m/z 119 (loss of propene equivalent).

Pathway C: Aromatic Degradation

Transition:

High-energy ions may undergo further degradation:

-

m/z 91 (Tropylium Ion):

. Formed if the hetero-ring is completely stripped, leaving the benzyl fragment. -

m/z 77 (Phenyl Cation):

. Indicative of the mono-substituted benzene ring core.

Experimental Protocol: GC-MS Structural Validation

To replicate these results for structural confirmation of synthesized or extracted metabolites, follow this self-validating protocol.

Step 1: Sample Preparation

-

Solvent: Dissolve 1 mg of analyte in 1 mL of Methanol (HPLC grade).

-

Concentration: Dilute to 10 ppm (ng/µL) to prevent detector saturation.

-

Derivatization (Optional): If peak tailing occurs due to the secondary amine, derivatize with MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) to form the TMS derivative (MW will shift by +72 Da).

Step 2: Instrument Parameters (Agilent/Thermo Standard)

-

Inlet: Splitless mode, 250°C.

-

Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm ID.

-

Carrier Gas: Helium at 1.0 mL/min (constant flow).

-

Oven Program:

-

Hold 60°C for 1 min.

-

Ramp 20°C/min to 300°C.

-

Hold 5 min.

-

-

Source: Electron Ionization (EI), 70 eV, 230°C.

Step 3: Data Validation Criteria

For the spectrum to be considered valid:

-

Molecular Ion Check: A peak at m/z 161 must be visible (even if low intensity).

-

Base Peak Confirmation: The m/z 146 peak must be the most intense.

-

Isotope Check: The M+1 peak (m/z 162) should be approximately 12% of the M peak intensity (due to

natural abundance in 11 carbons).

Visualization: Fragmentation Pathway Map

The following diagram illustrates the causal relationships between the molecular ion and its progeny fragments.

Figure 1: Mechanistic fragmentation tree of this compound.[1] The red arrow indicates the thermodynamically dominant pathway leading to the base peak.

References

-

NIST Mass Spectrometry Data Center. Mass Spectrum of Quinoline, 1,2,3,4-tetrahydro-2-methyl- (Analog Reference). NIST Chemistry WebBook, SRD 69.[2][3] [Link]

-

Draper, W. M., & MacLeod, J. K. (1968). Mass spectra of tetrahydroquinolines.[1][4][5][6] Canadian Journal of Chemistry, 46(9), 1499–1505. [Link]

-

McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for alpha-cleavage/gem-dimethyl mechanisms). [Link]

-

PubChem Compound Summary. 1,2,3,4-Tetrahydroquinoline (Parent Scaffold). National Library of Medicine. [Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 3. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 4. Fragmentation reactions of N-benzyltetrahydroquinolines in electrospray ionization mass spectrometry: the roles of ion/neutral complex intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 6. Quinoline, 1,2,3,4-tetrahydro-2-methyl- [webbook.nist.gov]

Chemo- and Regioselective Control in the Electrophilic Substitution of Tetrahydroquinolines

[1]

Mechanistic Foundation: The Electronic Landscape

Tetrahydroquinoline (THQ) represents a unique bicyclic scaffold where a benzene ring is fused to a saturated nitrogen-containing piperidine ring. Unlike quinoline, which is electron-deficient due to the pyridine-like nitrogen, THQ behaves electronically like an N-dialkyl aniline .

Orbital Overlap and Activation

The reactivity of THQ in electrophilic aromatic substitution (SEAr) is governed by the competition between the nitrogen lone pair (

-

The Nitrogen "Push": The nitrogen atom is a powerful activating group. Its lone pair donates electron density into the aromatic

-system via resonance (+M effect). This significantly lowers the activation energy for electrophilic attack compared to benzene. -

Regiochemical Directive: The nitrogen lone pair directs incoming electrophiles to the ortho (C8) and para (C6) positions. However, in THQs, the C6 position is overwhelmingly favored for steric and stereoelectronic reasons.

-

The "Half-Chair" Constraint: The saturated ring typically adopts a half-chair conformation. This forces the nitrogen substituents (if any) and the lone pair into specific orientations. Unlike open-chain anilines, where the nitrogen can freely rotate to maximize

-orbital overlap, the fused ring in THQ locks the nitrogen geometry, often enhancing the overlap with the aromatic ring and increasing C6 nucleophilicity.

The Regioselectivity Matrix

While C6 is the default site for SEAr, conditions can be tuned to access other positions.

| Position | Reactivity Status | Mechanistic Driver |

| C6 (Para) | Dominant | Primary resonance stabilization of the Wheland intermediate. Least sterically hindered relative to the N-substituent. |

| C8 (Ortho) | Secondary | Activated by resonance but sterically hindered by the N-substituent (especially if N-acyl or N-alkyl). Accessible via directed metalation or if C6 is blocked. |

| C5 (Meta) | Disfavored | Electronic "dead zone" for +M activation. Only accessible via specific transition-metal catalysis (e.g., Pd/S,O-ligand systems) or if N is protonated in superacids (reversing the electronic bias). |

| C7 (Meta) | Disfavored | Similar to C5; lacks direct resonance stabilization from the nitrogen lone pair. |

Strategic Visualization: Pathway Decision Tree

The following decision tree outlines the logical flow for selecting the correct synthetic route based on the desired substitution pattern.

Figure 1: Strategic decision matrix for regioselective functionalization of tetrahydroquinolines.

Case Study A: C6-Selective Formylation (Vilsmeier-Haack)[2]

The Vilsmeier-Haack reaction is the gold standard for introducing a carbon electrophile at C6 without oxidizing the sensitive THQ ring.

Mechanism & Rationale

The reaction utilizes the Vilsmeier reagent (chloroiminium ion), generated in situ from DMF and POCl

-

Formation of Electrophile: POCl

activates DMF to form the electrophilic chloroiminium species. -

Nucleophilic Attack: The THQ nitrogen lone pair pushes electron density to C6, which attacks the chloroiminium ion.

-

Hydrolysis: The resulting iminium intermediate is hydrolyzed to the aldehyde.

Why C6? The steric bulk of the Vilsmeier reagent makes ortho-attack (C8) highly unfavorable, especially with N-alkyl/acyl substituents.

Detailed Protocol

Target: Synthesis of 1-methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde.

Reagents:

-

N-Methyl-1,2,3,4-tetrahydroquinoline (1.0 eq)

-

Phosphorus Oxychloride (POCl

, 1.2 eq) -

Dimethylformamide (DMF, 5.0 eq - acts as solvent/reactant)

Step-by-Step Workflow:

-

Reagent Preparation: In a flame-dried flask under Argon, cool anhydrous DMF (5 mL/mmol substrate) to 0°C.

-

Activation: Add POCl

dropwise over 15 minutes. Critical: Maintain internal temperature < 5°C to prevent thermal decomposition of the Vilsmeier reagent. Stir for 30 mins at 0°C. -

Addition: Add N-methyl-THQ (dissolved in minimal DMF) dropwise to the pre-formed complex.

-

Heating: Warm the mixture to 60°C (Do not exceed 80°C as charring occurs). Stir for 3-4 hours. Monitor by TLC (formation of a polar, UV-active iminium salt spot).

-

Quench & Hydrolysis: Pour the reaction mixture onto crushed ice containing sodium acetate (buffered quench prevents acid-catalyzed polymerization). Stir vigorously for 1 hour to hydrolyze the iminium salt to the aldehyde.

-

Isolation: Extract with Ethyl Acetate (3x). Wash organic layer with sat. NaHCO

and Brine. Dry over Na -

Purification: Flash chromatography (Hexane/EtOAc 9:1).

Case Study B: C6-Selective Nitration

Nitration is electronically demanding because the acidic conditions can protonate the nitrogen, turning the activating amino group (

The "Protection" Strategy

To maintain C6 selectivity and prevent oxidation, the nitrogen must be protected (e.g., Acetyl or Tosyl) or the reaction must be extremely fast. For high-fidelity synthesis, N-acylation is preferred. The acetyl group moderates the activating power (preventing over-nitration) but still directs para (C6).

Detailed Protocol

Target: Synthesis of 1-acetyl-6-nitro-1,2,3,4-tetrahydroquinoline.

Reagents:

-

1-Acetyl-1,2,3,4-tetrahydroquinoline (1.0 eq)

-

Nitric Acid (70%, 1.1 eq)

-

Acetic Anhydride (Solvent/Dehydrating agent)

Step-by-Step Workflow:

-

Solvent System: Dissolve the N-acetyl-THQ in Acetic Anhydride (5 mL/mmol). Cool to 0°C.

-

Nitration: Add fuming HNO

dropwise. The acetic anhydride acts to scavenge water, forming acetyl nitrate in situ, which is a milder nitrating agent than free nitronium ions in sulfuric acid. -

Temperature Control: Maintain 0–5°C. Higher temperatures promote C8 nitration and dinitration.

-

Reaction Time: Stir for 1 hour.

-

Workup: Pour into ice water. The product often precipitates as a yellow solid. Filter and wash with cold water.

-

Recrystallization: Recrystallize from Ethanol to remove trace ortho-isomers.

Critical Process Parameters (CPPs)

| Parameter | Effect on THQ Substitution | Optimization Insight |

| N-Substituent | Determines regioselectivity and oxidation potential. | N-Alkyl: Highly reactive, prone to oxidation. Use Vilsmeier or mild halogenation.N-Acyl: Moderated reactivity, high C6 selectivity. Ideal for Nitration/Friedel-Crafts. |

| Solvent Polarity | Stabilizes the Wheland intermediate. | DMF/ACN: Excellent for polar intermediates (Vilsmeier).Acetic Acid: Preferred for nitration/halogenation to buffer acidity. |

| Temperature | Kinetic vs. Thermodynamic control. | < 20°C: Favors Kinetic C6 product.> 80°C: Increases risk of polymerization or thermodynamic equilibration (though rare in irreversible SEAr). |

| Acid Strength | Protonation state of Nitrogen. | Strong Acid (H₂SO₄): Protonates N, deactivating ring and potentially shifting direction to meta (C7/C5). Avoid unless necessary. |

References

-

Regioselective Nitration: Menéndez, J. C., et al. "Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration." ResearchGate.[1]

-

Vilsmeier-Haack Protocol: Pitchai, P., et al. "Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline."[2] Indian Journal of Chemistry.

-

C6-Selective Olefination: "Selective C–H Olefination of Indolines (C5) and Tetrahydroquinolines (C6) by Pd/S,O-Ligand Catalysis." Organic Letters.

-

Electrochemical Functionalization: "Electrochemical selective C6 Thio-/Selenocyantion of tetrahydroquinolines." PubMed.

Technical Guide: Stereochemical Control and Analysis of Substituted 1,2,3,4-Tetrahydroquinolines

Executive Summary

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous alkaloids (e.g., galipinine, cuspareine) and synthetic therapeutics (e.g., oxamniquine, torcetrapib).[1] The biological activity of these molecules is governed strictly by their stereochemistry—specifically the relative configuration (cis/trans) and absolute configuration (

This guide provides a technical roadmap for researchers to:

-

Synthesize chiral THQs using the two most robust methodologies: Asymmetric Hydrogenation (AH) and the Povarov Reaction.[1]

-

Analyze the resulting stereochemistry using self-validating NMR and HPLC protocols.

Part 1: Structural Fundamentals & Pharmacological Relevance[1]

The Conformational Landscape

Unlike the planar quinoline precursor, the saturated piperidine ring of a THQ adopts a half-chair conformation.[1] This pucker is critical for understanding reactivity and NMR analysis.[1]

-

Pseudo-axial vs. Pseudo-equatorial: Substituents at C2, C3, and C4 will adopt orientations to minimize 1,3-diaxial strain.

-

The C2-Substituent Effect: In 2-substituted THQs, the substituent generally prefers the pseudo-equatorial position to avoid steric clash with the N-H or N-R group.[1]

Pharmacophore Implications

Stereochemistry dictates binding affinity.[1] For instance, in THQ-based CETP inhibitors, the cis-2,4-disubstituted isomer often exhibits superior potency compared to the trans-isomer due to the specific spatial arrangement required to fill the hydrophobic pocket of the target protein.[1]

Part 2: Synthetic Strategies for Stereocontrol[1]

We focus on two distinct approaches: Reductive functionalization (starting from quinolines) and De novo ring construction (starting from anilines).

Method A: Iridium-Catalyzed Asymmetric Hydrogenation (AH)

This is the industry standard for generating chiral C2-substituted THQs from inexpensive quinolines.

-

Mechanism: The reaction typically proceeds via an outer-sphere mechanism or an inner-sphere hydride transfer involving an Ir(III) dihydride species.

-

The Iodine Effect: The addition of iodine (

) or phthalimide is often non-negotiable.[1] It stabilizes the active catalytic species and prevents the formation of inactive Ir-dimers.[1] -

Ligand Selection: Atropisomeric bisphosphine ligands (e.g., MeO-BIPHEP, SegPhos) are preferred over monophosphines.[1]

Method B: The Povarov Reaction (Aza-Diels-Alder)

This is the method of choice for polysubstituted THQs (C2, C3, C4 functionalization) in a single step.[1]

-

Mechanism: A three-component condensation of an aniline, an aldehyde, and an electron-rich olefin (enecarbamate or vinyl ether).[1]

-

Stereocontrol:

-

Exo-selective: Favors trans-isomers (often kinetic).

-

Endo-selective: Favors cis-isomers (often thermodynamic).

-

Catalysts: Chiral phosphoric acids (CPAs) or Lewis acids (

,

-

Visualization: Synthetic Decision Matrix

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on starting material availability and desired substitution pattern.

Part 3: Analytical Determination of Stereochemistry

Synthesizing the molecule is only half the battle.[1] Proving the stereochemistry requires rigorous analysis.[1]

NMR Spectroscopy: The Coupling Constant ( ) Rule

In the half-chair conformation, the magnitude of the vicinal coupling constant (

| Relationship | Dihedral Angle ( | Coupling Constant ( | Interpretation |

| Trans-Diaxial | ~180° | 10 – 12 Hz | Substituents are anti (trans) |

| Cis (Ax-Eq) | ~60° | 2 – 5 Hz | Substituents are syn (cis) |

| Cis (Eq-Eq) | ~60° | 2 – 5 Hz | Substituents are syn (cis) |

Protocol Note: Always acquire a COSY spectrum to assign protons definitively before measuring

X-Ray Crystallography

The "Gold Standard."[1] If the THQ is an oil (common), convert it to a crystalline salt using:

-

Hydrochloric acid (HCl)

-

Picric acid[1]

-

(1S)-(+)-10-Camphorsulfonic acid (CSA) – Bonus: This can also enrich enantiopurity.

Part 4: Experimental Protocols

Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation of 2-Substituted Quinolines

Target: Synthesis of (R)-2-phenyl-1,2,3,4-tetrahydroquinoline

Reagents:

-

Substrate: 2-Phenylquinoline (1.0 mmol)

-

Catalyst Precursor:

(0.01 mmol, 1 mol%) -

Ligand: (R)-MeO-BIPHEP (0.022 mmol, 2.2 mol%)

-

Additive:

(0.05 mmol, 5 mol%)[1] -

Solvent: Toluene (5 mL)

Workflow:

-

Catalyst Formation (In Situ): In a glovebox (or under Ar), mix

and (R)-MeO-BIPHEP in toluene. Stir for 15 min until the solution turns clear orange/red. -

Additive Introduction: Add solid iodine (

).[1] The solution may darken. Stir for 10 min. Why? Iodine oxidizes Ir(I) to the active Ir(III) species and creates a vacant coordination site. -

Substrate Addition: Add the quinoline substrate. Transfer the mixture to a stainless steel autoclave.

-

Hydrogenation: Pressurize to 600-700 psi (40-50 bar)

. Stir at Room Temperature for 12-16 hours. -

Workup: Release pressure carefully. Concentrate the solvent.[1]

-

Purification: Flash column chromatography (Hexanes/EtOAc).

-

Validation: Check enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column).

Protocol 2: Stereoselective Povarov Reaction

Target: Synthesis of cis-2,4-diaryl-1,2,3,4-tetrahydroquinoline

Reagents:

-

Aniline (1.0 mmol)

-

Benzaldehyde (1.0 mmol)

-

N-Vinylpyrrolidinone or Styrene (1.0 mmol)

-

Catalyst:

(10 mol%) or Chiral Phosphoric Acid (5 mol%) -

Solvent: Acetonitrile (

)

Workflow:

-

Imine Formation: Mix aniline and benzaldehyde in

with -

Cyclization: Cool the solution to 0°C or -20°C . Why? Lower temperatures favor the endo-transition state, improving diastereoselectivity (dr).[1]

-

Addition: Add the olefin and the catalyst.

-

Reaction: Stir for 4-8 hours. Monitor via TLC.

-

Workup: Quench with saturated

. Extract with DCM.[1] -

Purification: Flash chromatography.

-

Validation: Measure

and

Visualization: Mechanistic Pathway (Povarov)[2][3]

Figure 2: Divergent stereochemical pathways in the Povarov reaction. Temperature and catalyst sterics dictate the Endo/Exo preference.[1]

References

-

Wang, W. B., Lu, S. M., Yang, P. Y., Han, X. W., & Zhou, Y. G. (2003).[1] Highly enantioselective iridium-catalyzed hydrogenation of heteroaromatic compounds, quinolines.[1][4][5][6] Journal of the American Chemical Society.[1][4] Link

-

Rueping, M., Antonchick, A. P., & Theissmann, T. (2006).[1] A highly enantioselective Brønsted acid catalyzed cascade reaction: organocatalytic transfer hydrogenation of quinolines and their application in the synthesis of alkaloids.[1][4][7] Angewandte Chemie International Edition. Link

-

Kouznetsov, V. V. (2009).[1] Recent synthetic applications of the Povarov reaction. Tetrahedron. Link

-

Bello, D., Ramon, R., & Lavilla, R. (2010).[1] The Povarov reaction: a versatile method to synthesize tetrahydroquinolines.[1][3][8] Current Organic Chemistry. Link

-

Ridder, A., et al. (2011).[1] Conformational analysis of 1,2,3,4-tetrahydroquinolines. Journal of Organic Chemistry. Link

Sources

- 1. bibliotekanauki.pl [bibliotekanauki.pl]

- 2. sci-rad.com [sci-rad.com]

- 3. researchgate.net [researchgate.net]

- 4. Sci-Hub: are you are robot? [sci-hub.box]

- 5. researchgate.net [researchgate.net]

- 6. Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Transition Metal Complexes of Chiral Diamine Ligands: Scope, Mechanism and Catalyst Recycling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Technical Guide: Solubility Profile & Physicochemical Characterization of 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline

[1]

Executive Summary & Physicochemical Context

This compound is a lipophilic, secondary amine intermediate critical in the synthesis of antioxidant precursors, coumarin dyes, and specific histone deacetylase (HDAC) inhibitors.[1]

Unlike many solid pharmaceutical intermediates, this compound typically exists as a liquid or low-melting solid at room temperature (Melting Point range: 11.0–20.0 °C).[1] This physical state fundamentally shifts the "solubility" discussion from solid-liquid equilibrium (SLE) to liquid-liquid miscibility (LLE) in most organic solvents at standard conditions.[1]

Core Physicochemical Parameters

| Parameter | Value / Description | Significance |

| CAS Number | 20364-30-1 | Unique Identifier |

| Molecular Weight | 161.25 g/mol | Stoichiometric calculations |

| Physical State (25°C) | Viscous Liquid / Oil | Dictates handling (pipetting vs. weighing) |

| LogP (Predicted) | ~2.9 – 3.0 | Indicates high lipophilicity; poor water solubility |

| pKa (Predicted) | ~5.0 (Conjugate Acid) | Weak base; forms salts with strong acids (HCl, HBr) |

Thermodynamic Theory: Solute-Solvent Interactions[1]

To predict and manipulate the solubility of this compound, we must understand the driving forces at the molecular level.[1] The gem-dimethyl group at the C2 position introduces steric bulk near the nitrogen atom, slightly reducing the accessibility of the amine for hydrogen bonding compared to the parent tetrahydroquinoline.[1]

Mechanistic Solubility Model

The dissolution process is governed by the Gibbs Free Energy of Mixing (

-

Entropy (

): As a liquid, the solute has high conformational freedom.[1] Mixing with organic solvents is entropically favorable ( -

Enthalpy (

):-

Non-polar Solvents (Hexane, Toluene): Van der Waals interactions dominate.[1] The lipophilic benzene and alkyl rings interact favorably.[1]

(Ideal solution behavior).[1] -

Polar Protic Solvents (Water): The hydrophobic effect dominates.[1] The energy cost to disrupt the water hydrogen-bond network is too high for the weak amine H-bond acceptance to overcome.[1]

(Immiscible).[1] -

Acidic Media: Protonation of the amine (

) drastically increases hydration enthalpy, rendering the salt water-soluble.[1]

-

Experimental Protocols

Reliable solubility data is the bedrock of process design.[1] Below are two validated protocols: one for the free base (liquid) and one for the salt form (solid), which is often the target for isolation.[1]

Protocol A: Visual Miscibility Mapping (Liquid-Liquid)

For determining solvent compatibility for reactions or extractions.[1]

Objective: Define the miscibility gap boundaries.

-

Preparation: Dispense 1.0 mL of this compound into a clear glass vial.

-

Titration: Add the target solvent in 0.1 mL increments under constant stirring at 25°C.

-

Observation:

-

Temperature Stress: If miscible, cool to 0°C to check for crystallization or oiling out.

Protocol B: Equilibrium Solubility of the HCl Salt (Solid-Liquid)

For optimizing crystallization yields.

Objective: Determine the saturation concentration (

-

Salt Formation: Dissolve the free base in diethyl ether and bubble dry HCl gas. Filter the resulting white precipitate (2,2-dimethyl-1,2,3,4-tetrahydroquinolinium chloride).[1]

-

Equilibration: Place excess solid salt in a jacketed glass vessel with the solvent (e.g., Isopropanol).

-

Agitation: Stir at 200 RPM for 24 hours at constant temperature (e.g., 25°C).

-

Sampling: Stop stirring and allow settling for 1 hour. Withdraw supernatant through a 0.45 µm PTFE syringe filter.[1]

-

Quantification: Analyze filtrate via HPLC-UV (254 nm).

Workflow Visualization

The following diagram illustrates the decision logic for solvent selection based on the physical state and intended application.

Caption: Decision matrix for selecting the appropriate solubility protocol based on the chemical form (free base vs. salt).

Solubility Data & Solvent Selection Guide

Since the free base is a liquid, the data below represents miscibility (Liquid-Liquid) and solubility (Solid-Liquid for the salt).[1]

Table 1: Miscibility Profile of Free Base (25°C)

Data synthesized from general tetrahydroquinoline behavior and lipophilic amine characteristics.[1]

| Solvent Class | Specific Solvent | Miscibility | Application Note |

| Non-Polar | Hexane, Heptane | Miscible | Good for extracting impurities; poor for dissolving polar byproducts.[1] |

| Aromatic | Toluene, Benzene | Miscible | Excellent reaction medium; high boiling point allows thermal acceleration.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Miscible | Standard extraction solvent; high solubility for both free base and some salts.[1] |

| Polar Aprotic | Ethyl Acetate, THF, Acetone | Miscible | Common solvents for chromatography and reactions.[1] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Miscible | Good for salt formation steps (e.g., adding HCl in EtOH).[1] |

| Aqueous | Water (pH 7) | Immiscible | Forms a biphasic layer (Oil).[1] Used for washing away inorganic salts.[1] |

| Aqueous Acid | 1M HCl | Soluble | Dissolves via protonation (Salt formation).[1] |

Table 2: Projected Solubility of Hydrochloride Salt

The salt form is a solid and requires specific solvents for recrystallization.[1]

| Solvent | Solubility (25°C) | Temperature Sensitivity | Suitability for Crystallization |

| Water | High (>100 mg/mL) | Low | Poor (Product loss in mother liquor).[1] |

| Ethanol | Moderate | High | Excellent .[1] (Dissolve hot, crystallize cold).[1] |

| Isopropanol | Low-Moderate | High | Excellent . (Often provides better yield than EtOH).[1] |

| Ethyl Acetate | Low | Low | Good as an "Anti-solvent" to force precipitation.[1] |

| Hexane | Negligible | Negligible | Used strictly as an anti-solvent.[1] |

Applications in Drug Development[1]

Synthesis & Reaction Medium

For reactions involving the nitrogen center (e.g., alkylation or acylation), Toluene or DCM are preferred.[1] They fully dissolve the this compound, ensuring homogeneous kinetics, while being easily removed via evaporation.[1]

Purification Strategy (The "Work-up")

Because the compound is a lipophilic liquid, purification by crystallization of the free base is difficult (requires very low temperatures).[1] Instead, a salt-break strategy is recommended:

-

Extraction: Dissolve crude reaction mixture in Ethyl Acetate . Wash with water to remove inorganic salts.[1]

-

Salt Formation: Add Ethanolic HCl . The hydrochloride salt will precipitate.[1]

-

Filtration: Collect the solid salt.

-

Recrystallization: Recrystallize the salt from Isopropanol/Hexane to achieve >99% purity.

-

Free Basing (Optional): If the liquid free base is needed, suspend the pure salt in DCM and wash with aqueous NaOH.[1]

Thermodynamic Modeling for Scale-Up

For process engineers scaling up to kilogram quantities, the NRTL (Non-Random Two-Liquid) model is recommended for predicting liquid-liquid equilibrium (LLE) in extraction columns.[1]

References

-

Synthesis & Properties: Tetrahydroquinoline substituted hydroxamic acids as selective histone deacetylase 6 inhibitors.[1] (Patent US10456394B2).[1] Describes the synthesis and isolation of 2,2-dimethyl derivatives. Link

-

Fluorescent Dye Precursors: “Reduced” Coumarin Dyes with an O-Phosphorylated this compound Fragment.[1][2] ResearchGate.[1] Details the use of the compound as a lipophilic intermediate.[1] Link

-

General Tetrahydroquinoline Data: 1,2,3,4-Tetrahydroquinoline Physical Properties. PubChem CID 69460.[1][3][4] (Used as a baseline for structural analog comparison). Link[1]

-

Salt Solubility Analogues: Solubility of Dapsone in Organic Solvents. MDPI.[1] (Reference for thermodynamic modeling protocols of amine solubilities). Link[1]

Technical Guide: Physical Properties & Applications of 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline Derivatives

The following technical guide details the physical properties, synthesis, and medicinal chemistry applications of 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline derivatives.

Executive Summary: The Gem-Dimethyl Advantage

In medicinal chemistry, the This compound (2,2-DM-THQ) scaffold represents a critical structural evolution of the parent tetrahydroquinoline. While the parent molecule is metabolically vulnerable, the introduction of a gem-dimethyl group at the C2 position confers three decisive advantages:

-

Metabolic Blockade: It sterically hinders cytochrome P450 (specifically CYP3A4) oxidation adjacent to the nitrogen, preventing rapid aromatization to the quinoline or formation of reactive iminium species.

-

Conformational Restriction: The bulky methyl groups bias the piperidine ring conformation (Thorpe-Ingold effect), often locking the molecule into a bioactive pose that favors receptor binding (e.g., in BET bromodomain inhibition).

-

Lipophilic Tuning: It increases

significantly, enhancing membrane permeability for intracellular targets.

Physicochemical Profile

The physical behavior of 2,2-DM-THQ derivatives is dominated by the steric bulk of the C2-methyls and the basicity of the N1-amine.

Key Physical Constants

Data summarized for the core scaffold and representative HCl salts.

| Property | Value / Range | Technical Note |

| Molecular Weight | 161.25 g/mol (Base) | C |

| Physical State | Viscous Oil (Base) | Unsubstituted 2,2-DM-THQ is typically a colorless to pale yellow oil. |

| Melting Point | 185–190 °C (HCl Salt) | Free bases are oils; HCl salts form stable crystalline solids. |

| Boiling Point | ~255–260 °C (760 mmHg) | Estimated based on parent THQ (251°C). The dimethyl group increases BP via molecular weight, despite reduced stacking. |

| pKa (Conj. Acid) | 4.9 – 5.4 | The gem-dimethyl group slightly reduces basicity compared to THQ (pKa ~5.6) due to steric hindrance around the nitrogen lone pair. |

| LogP (Oct/Water) | 3.1 – 3.4 | Significantly more lipophilic than parent THQ (LogP ~2.2). |

| Solubility | Low in Water (<0.1 mg/mL) | Highly soluble in DCM, DMSO, MeOH, and EtOAc. |

Spectroscopic Signature (NMR)

The

- 1.20 – 1.30 ppm (s, 6H): The "Gem-Dimethyl" singlet. This is the most distinct feature, integrating for 6 protons.

- 1.60 – 1.75 ppm (t, 2H): C3-Methylene protons.

- 2.70 – 2.85 ppm (t, 2H): C4-Benzylic protons.

- 3.50 – 4.00 ppm (br s, 1H): N-H proton (chemical shift varies with concentration/solvent).

- 6.40 – 7.00 ppm (m, 4H): Aromatic ring protons (typical ABCD or substituted pattern).

Medicinal Chemistry & Biological Logic[1]

Metabolic Stability Mechanism

The primary failure mode for simple tetrahydroquinolines in vivo is oxidation at the C2 position (alpha to the nitrogen). CYP450 enzymes abstract a hydrogen atom here to form an iminium ion, which hydrolyzes to a ring-opened aldehyde or aromatizes to a quinoline cation.

The 2,2-Dimethyl Solution:

Replacing the C2 hydrogens with methyl groups removes the abstractable protons. This forces metabolism to occur at less favorable positions (e.g., aromatic hydroxylation), significantly extending the half-life (

Structural Diagram: Core & Numbering

The following diagram illustrates the core structure and the critical "Metabolic Block" zone.

Caption: The 2,2-Dimethyl-THQ core. Red node (C2) indicates the site of metabolic blocking. Green nodes are the gem-dimethyl group.

Synthesis & Experimental Protocols

The most robust synthesis for 2,2-dimethyl-1,2,3,4-tetrahydroquinolines involves the Skraup-type condensation followed by selective hydrogenation .

Workflow Diagram

Caption: Two-step synthesis route from aniline precursors to the saturated 2,2-dimethyl scaffold.

Detailed Protocol: Synthesis of this compound[2]

Step 1: Formation of 2,2-Dimethyl-1,2-dihydroquinoline Note: This step often produces the 2,2,4-trimethyl derivative if acetone is used alone due to in situ mesityl oxide formation. For pure 2,2-dimethyl, 3,3-dimethylacrolein equivalents are preferred, but the acetone method is the industrial standard for the trimethyl variant.

-

Reagents: Aniline (50 mmol), Acetone (excess), Iodine (5 mol% catalyst).

-

Procedure:

-

Mix aniline and iodine in a sealed pressure vessel or reflux setup.

-

Add acetone slowly while heating to 120°C (using a Dean-Stark trap if at atmospheric pressure to remove water).

-

Maintain reaction for 12–24 hours.

-

Workup: Cool, dilute with diethyl ether, wash with 10% Na2S2O3 (to remove iodine) and brine. Dry over MgSO4.

-

Purification: Vacuum distillation or Flash Chromatography (Hexane/EtOAc 95:5). The dihydro-intermediate is an oil.[1][2]

-

Step 2: Hydrogenation to Tetrahydroquinoline

-

Reagents: 2,2-Dimethyl-1,2-dihydroquinoline (from Step 1), 10% Pd/C (10 wt%), Methanol.

-

Procedure:

-

Dissolve the dihydro-intermediate in methanol (0.5 M concentration).

-

Add Pd/C catalyst carefully under inert atmosphere (Ar/N2).

-

Purge with H2 gas (balloon pressure is usually sufficient; 50 psi for faster kinetics).

-

Stir vigorously at Room Temperature for 4–6 hours.

-

Monitoring: Check TLC for disappearance of the fluorescent dihydro-spot.

-

Workup: Filter through a Celite pad to remove catalyst. Concentrate the filtrate in vacuo.

-

Salt Formation (Optional but recommended): Dissolve the resulting oil in Et2O and add 2M HCl in ether dropwise. Collect the white precipitate (HCl salt) by filtration.

-

References

-

Metabolic Stability & CYP3A4 Interaction

- Mechanism of metabolic blocking in nitrogen heterocycles.

-

Source:

-

Synthesis of 2,2-Dimethyl-1,2,3,4-tetrahydroquinolines

- Efficient synthesis via modified Skraup reaction.

-

Source:

-

BET Bromodomain Inhibition

- Tetrahydroquinolines as acetyl-lysine mimics.

-

Source:

-

Physical Properties & NMR Data

- Spectral characteriz

-

Source:

Sources

Electronic Properties of the Tetrahydroquinoline Ring System

Executive Summary

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold represents a privileged structure in medicinal chemistry, distinct from its fully aromatic counterpart, quinoline. Its utility stems from a unique electronic duality: it fuses an electron-rich aromatic system (benzene) with a flexible, saturated heterocycle (piperidine).[1] This hybrid architecture confers specific reactivity profiles—notably susceptibility to oxidative aromatization and site-specific electrophilic substitution—that are critical for drug design. This guide provides a deep technical analysis of the THQ electronic state, conformational landscape, and synthetic utility, designed for researchers optimizing lead compounds.

Electronic Architecture & Basicity

Nitrogen Hybridization and Lone Pair Availability

The defining feature of THQ is the nitrogen atom at position 1. Unlike quinoline, where the nitrogen lone pair is in an

This conjugation has two major consequences:

-

Reduced Basicity (vs. Aliphatic Amines): The delocalization of the lone pair into the aromatic ring lowers the electron density available for protonation compared to piperidine.

-

Ring Activation: The nitrogen acts as a strong electron-donating group (EDG) to the benzene ring, activating positions 6 and 8 toward electrophilic attack.

Comparative pKa Analysis

To understand the electronic environment, one must compare THQ to structurally related amines.

Table 1: Comparative Basicity of Nitrogen Heterocycles

| Compound | Structure Type | pKa (Conjugate Acid) | Electronic Driver |

| Piperidine | Cyclic Aliphatic Amine | ~11.2 | |

| 1,2,3,4-Tetrahydroquinoline | Cyclic N-Alkyl Aniline | 5.1 | |

| Quinoline | Aromatic Heterocycle | ~4.9 | |

| Aniline | Primary Aromatic Amine | ~4.6 |

Interpretation: THQ is slightly more basic than aniline due to the inductive electron donation from the aliphatic ring carbons (C2/C8a) and the ring constraint which may slightly perturb perfect planarity, reducing resonance delocalization compared to N,N-dimethylaniline.

Resonance Visualization

The following diagram illustrates the delocalization of the nitrogen lone pair, which dictates the regioselectivity of electrophilic aromatic substitution (EAS).

Figure 1: Resonance contributions of the nitrogen lone pair activating positions 6 and 8 (Ortho/Para).

Conformational Dynamics

Unlike the planar quinoline, the saturated ring of THQ adopts a puckered conformation, typically a half-chair or sofa geometry.

-

C2-C3 Puckering: The C2 and C3 atoms lie out of the plane defined by the benzene ring and the nitrogen. This creates distinct axial and equatorial environments for substituents at these positions.[2]

-

1,3-Diaxial Interactions: Substituents at C2 and C4 can experience steric clash if both are pseudo-axial, driving the preference for trans-diequatorial arrangements in 2,4-disubstituted analogs (relevant to Povarov products).

-

Impact on Binding: In drug discovery, this flexibility allows THQ to induce fit into binding pockets (e.g., TRPM8 antagonists), but it also incurs an entropic penalty upon binding compared to rigid analogs like tetrahydroisoquinolines.

Reactivity Profile & Synthetic Protocols

Oxidative Liability (Aromatization)

A critical "self-validating" check in THQ synthesis is its susceptibility to oxidation. The conversion of THQ to quinoline is thermodynamically driven by the restoration of full aromaticity.

-

Metabolic: In vivo, Cytochrome P450 enzymes often oxidize THQs to quinolines or lactams (2-oxo-THQ).

-

Synthetic: Reagents like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or MnO₂ are used to effect this transformation intentionally.

The Povarov Reaction (Inverse Electron Demand Aza-Diels-Alder)

The most robust method for constructing the THQ core with high stereocontrol is the Povarov reaction. It couples an aniline, an aldehyde, and an electron-rich olefin.[3][4]

Mechanistic Pathway

The reaction proceeds via an in situ formation of an N-aryl imine, which acts as the diene (heterodiene) reacting with an electron-rich alkene (dienophile).

Figure 2: The Povarov reaction pathway for THQ synthesis.

Experimental Protocol: Lewis Acid-Catalyzed Povarov Synthesis

Objective: Synthesis of cis-2-phenyl-4-ethoxy-1,2,3,4-tetrahydroquinoline. Scope: Validated for electron-rich alkenes (vinyl ethers).

Reagents:

-

Aniline (1.0 equiv)

-

Benzaldehyde (1.0 equiv)

-

Ethyl Vinyl Ether (1.2 equiv)

-

Catalyst: Gd(OTf)₃ (10 mol%) or BF₃·OEt₂ (10 mol%)

-

Solvent: Acetonitrile (MeCN)

Step-by-Step Methodology:

-

Imine Formation (In Situ): In a flame-dried round-bottom flask, dissolve aniline (5 mmol) and benzaldehyde (5 mmol) in anhydrous MeCN (20 mL). Add MgSO₄ (anhydrous) to sequester water. Stir at room temperature (RT) for 30 minutes.

-

Catalyst Addition: Cool the mixture to 0°C. Add the Lewis Acid catalyst (0.5 mmol) dropwise.

-

Cycloaddition: Add Ethyl Vinyl Ether (6 mmol) slowly to the reaction mixture.

-

Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 8:2). Look for the disappearance of the imine spot.

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with Dichloromethane (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify via flash column chromatography (Silica gel). The cis-isomer is typically the major product due to endo-transition state preference.

Medicinal Chemistry Implications[5][6][7]

Structure-Activity Relationship (SAR)

-

Lipophilicity (LogP): The THQ core (LogP ~2.3) is significantly more lipophilic than quinoline. This improves blood-brain barrier (BBB) penetration but increases metabolic clearance risk.

-

Chirality: The C2 and C4 positions are chiral. In many biological targets (e.g., CETP inhibitors), the (2S, 4R) stereochemistry is critical for potency.

-

F-sp3 Character: Increasing the fraction of sp3 carbons (F-sp3) by using THQ over quinoline correlates with higher clinical success rates due to improved solubility and reduced "flatness" (which is associated with non-specific binding).

Metabolic Soft Spots

The C2 and C4 benzylic/allylic positions are prone to oxidation.

-

Mitigation Strategy: Block metabolic hotspots by introducing fluorine or methyl groups at C2/C4, or by substituting the nitrogen to prevent N-oxidation.

References

-

Electronic Properties & pKa: GuideChem. "1,2,3,4-Tetrahydroquinoline Physical Properties and pKa Data." Link

-

Conformational Analysis: Royal Society of Chemistry. "Ab initio conformational analysis of 1,2,3,4-tetrahydroquinoline." Link

-

Povarov Reaction Mechanism: Organic Chemistry Portal. "Synthesis of Tetrahydroquinolines via Povarov Reaction." Link

-

Oxidation Protocols: National Institutes of Health (PMC). "Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts." Link

-

Medicinal Chemistry Applications: ChemicalBook. "1,2,3,4-Tetrahydroquinoline Uses and Synthesis." Link

Sources

Methodological & Application

Application Note: Precision Synthesis of 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline

Executive Summary & Strategic Rationale

The synthesis of 2,2-dimethyl-1,2,3,4-tetrahydroquinoline (2,2-DMTHQ) presents a specific regiochemical challenge often confused with the industrial preparation of its analog, 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ). While TMQ is readily accessible via the Skraup-like condensation of aniline and acetone (involving the in-situ formation of mesityl oxide), that route inherently introduces a methyl group at the 4-position.

To achieve the 2,2-dimethyl substitution pattern without substituents at the 3 or 4 positions, a more precise "gem-dimethyl" installation strategy is required. This protocol details the Propargyl Chloride Route , a robust three-stage synthesis that guarantees regiocontrol. This pathway utilizes a copper-catalyzed alkylation/cycloisomerization sequence followed by catalytic hydrogenation, ensuring high purity and structural integrity of the target scaffold.

Target Molecule Specification

-

IUPAC Name: this compound[1]

-

CAS Number: 1731-93-7 (Generic for DMTHQ derivatives, verify specific isomer)

-

Key Structural Feature: Geminal dimethyl group at C2; unsubstituted C3 and C4.

Retrosynthetic Analysis & Pathway Logic

The logic of this synthesis relies on installing the gem-dimethyl group before ring closure. By using 3-chloro-3-methylbut-1-yne , we introduce the complete carbon skeleton required for the C2 position in a single step.

Reaction Scheme Visualization

Figure 1: Stepwise synthetic pathway from aniline to this compound.[1][2][3][4][5][6][7][8]

Detailed Experimental Protocol

Phase 1: Synthesis of N-(1,1-Dimethylprop-2-ynyl)aniline

This step involves the nucleophilic substitution of the tertiary chloride by aniline. The use of copper catalysis facilitates this difficult substitution at a tertiary carbon.

Reagents & Materials:

-

Aniline (1.0 equiv)

-

3-Chloro-3-methylbut-1-yne (1.2 equiv)

-

Copper(I) Chloride (CuCl) (5 mol%)

-

Triethylamine (Et3N) (1.2 equiv)

-

Solvent: THF or Diethyl Ether (Anhydrous)

-

Inert Atmosphere: Nitrogen or Argon

Procedure:

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with nitrogen.[9]

-

Dissolution: Charge the flask with Aniline (50 mmol) and Triethylamine (60 mmol) in anhydrous THF (100 mL).

-

Catalyst Addition: Add CuCl (2.5 mmol) to the stirring solution. The mixture may turn a greenish/brown color.

-

Alkylation: Add 3-Chloro-3-methylbut-1-yne (60 mmol) dropwise via the addition funnel over 30 minutes at 0°C (ice bath) to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by TLC (Hexane/EtOAc 9:1). The product (Intermediate A) will appear as a less polar spot compared to aniline.

-

Workup: Filter off the triethylamine hydrochloride salts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the residue via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes) to yield N-(1,1-dimethylprop-2-ynyl)aniline as a pale yellow oil.

Phase 2: Cycloisomerization to 2,2-Dimethyl-1,2-dihydroquinoline

This is the critical "ring-closing" step. The alkyne moiety cyclizes onto the aromatic ring (ortho position) via a 6-endo-dig mechanism catalyzed by copper.

Reagents:

-

N-(1,1-Dimethylprop-2-ynyl)aniline (from Phase 1)

-

Copper(I) Chloride (CuCl) (10-20 mol%)

-

Solvent: Toluene (Degassed)

Procedure:

-

Setup: Dissolve the intermediate (20 mmol) in degassed Toluene (100 mL) in a heavy-walled pressure tube or a round-bottom flask with a high-efficiency condenser.

-

Catalysis: Add CuCl (2-4 mmol).

-

Cyclization: Heat the mixture to reflux (110°C) under nitrogen. Stir vigorously for 3–6 hours.

-

Note: The reaction color typically deepens to dark brown/black.

-

-

Monitoring: Monitor by TLC or GC-MS. The starting material peak should disappear, replaced by the dihydroquinoline product.

-

Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove copper species. Wash the pad with EtOAc.

-

Isolation: Concentrate the filtrate. The crude 2,2-dimethyl-1,2-dihydroquinoline is often pure enough for the next step. If necessary, purify via short-path distillation or column chromatography (neutral alumina is preferred over silica to prevent decomposition).

Phase 3: Catalytic Hydrogenation to Target

The final step reduces the C3-C4 double bond to yield the tetrahydroquinoline.

Reagents:

-

Palladium on Carbon (10 wt% Pd/C) (5-10 wt% loading relative to substrate)

-

Hydrogen Gas (H2) (1 atm, balloon)

-

Solvent: Methanol or Ethanol[1]

Procedure:

-

Setup: In a hydrogenation flask, dissolve the dihydroquinoline (10 mmol) in Methanol (30 mL).

-

Catalyst: Carefully add 10% Pd/C (100-200 mg). Caution: Pd/C can ignite methanol vapors; add under an inert gas stream.

-

Hydrogenation: Purge the vessel with nitrogen, then with hydrogen. Attach a hydrogen balloon and stir vigorously at room temperature for 2–4 hours.

-

Completion: Monitor by TLC (UV activity will decrease significantly as the conjugation is broken) or NMR.

-

Workup: Filter the mixture through Celite to remove the catalyst. Rinse with methanol.[1]

-

Final Isolation: Evaporate the solvent to yield This compound . The product is typically a colorless to pale yellow oil that may darken upon standing.

Quantitative Data & Process Parameters

| Parameter | Phase 1 (Alkylation) | Phase 2 (Cyclization) | Phase 3 (Hydrogenation) |

| Limiting Reagent | Aniline | Propargyl Amine Int. | Dihydroquinoline Int.[1][4][5][9][10][11][12] |

| Catalyst | CuCl (5 mol%) | CuCl (10-20 mol%) | 10% Pd/C |

| Temperature | 0°C | 110°C (Reflux) | 25°C |

| Time | 12–18 h | 3–6 h | 2–4 h |

| Typical Yield | 70–85% | 60–75% | 90–98% |

| Key Byproduct | Et3N·HCl (Solid) | Polymerized oligomers | None (clean) |

Mechanistic Insight

The regioselectivity of this protocol is dictated by the structure of the N-(1,1-dimethylprop-2-ynyl)aniline precursor. Unlike the Skraup synthesis, where the methyl positions are determined by the condensation of fragmented carbonyls, here the gem-dimethyl group is "hard-wired" into the propargyl linker.

Cyclization Mechanism (6-endo-dig)

The copper catalyst activates the terminal alkyne (

Figure 2: Mechanistic flow of the copper-catalyzed cyclization.

Troubleshooting & Critical Controls

-

Catalyst Deactivation (Phase 2): If the cyclization stalls, add a fresh portion of CuCl (5 mol%). Oxygen kills the active Cu(I) species; ensure rigorous degassing of toluene.

-

Polymerization: The dihydroquinoline intermediate is prone to oxidative polymerization (gumming). Do not store it for long periods. Proceed to hydrogenation immediately if possible.

-

Regioselectivity Verification:

-

1H NMR Check: The target This compound should show a singlet for the gem-dimethyl group (approx. 1.2 ppm, 6H) and two triplets for the C3 and C4 methylene protons (approx. 1.7 ppm and 2.7 ppm).

-

Contrast: The 2,2,4-trimethyl isomer would show a doublet for the C4-methyl and a complex multiplet for the C3 protons.

-

References

-

Synthesis of 2,2-Dimethyl-1,2-dihydroquinoline Derivatives

-

Tetrahydroquinoline Synthesis Overview

-

General Skraup/Doebner-Miller Context (For Contrast)

-

Title: Method of producing 2,2,4-trimethyl-1,2-dihydroquinoline.[12]

- Source: Google P

- URL

-

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Isolation and Synthesis of Veranamine, an Antidepressant Lead from the Marine Sponge Verongula rigida - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US10456394B2 - Tetrahydroquinoline substituted hydroxamic acids as selective histone deacetylase 6 inhibitors - Google Patents [patents.google.com]

- 4. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. Write the mechanism for the following reaction Aniline + 2_butenal using .. [askfilo.com]

- 12. RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline - Google Patents [patents.google.com]

Application Note: High-Efficiency One-Pot Synthesis of Polysubstituted 1,2,3,4-Tetrahydroquinolines

Abstract & Strategic Significance

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for a diverse array of therapeutics, including tubulin polymerization inhibitors, antimalarials, and cholesteryl ester transfer protein (CETP) inhibitors (e.g., Torcetrapib).

Traditional synthesis often requires the pre-isolation of imines or harsh reduction of quinolines. This Application Note details a robust, One-Pot Multicomponent Povarov Reaction (MCR) . By utilizing Scandium(III) Triflate [

Key Advantages:

-

Atom Economy: High-efficiency convergence of three components.

-

Stereocontrol: Tunable diastereoselectivity (cis/trans) via catalyst and solvent choice.[1][2]

-

Operational Simplicity: Ambient temperature, open-flask capability, and simplified workup.

Mechanistic Insight: The Povarov Reaction[1][3][4][5]